5-Fluoro-6-nitro-1,3-dihydroisobenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
5-fluoro-6-nitro-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C8H6FNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 |
InChI Key |
GHJPBDMZXLUKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclization Followed by Nitration
Step 1: Synthesis of 5-Fluoro-1,3-dihydroisobenzofuran
-
Substrate : 2-Fluoro-5-ethynylbenzyl alcohol (41.6 mg, 0.2 mmol)
-
Catalyst : PdCl (1.8 mg, 5 mol%), CuCl (80.7 mg, 3 equiv)
-
Solvent : 1,2-Dichloroethane (2 mL)
-
Conditions : Air atmosphere, 25°C, 3 hours
Step 2: Nitration at Position 6
Route B: Pre-Nitration of Aromatic Precursors
Step 1: Nitration of 2-Fluoro-5-methylbenzaldehyde
-
Substrate : 2-Fluoro-5-methylbenzaldehyde (20 mmol)
-
Reagents : HNO (22 mmol), HSO (40 mL)
-
Conditions : -15°C, 30 minutes
Step 2: Reduction and Cyclization
-
Reduction : NaBH (2 equiv) in ethanol, 25°C, 2 hours
-
Cyclization : HSO (cat.), 80°C, 1 hour
-
Isolated Yield : 74%
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dichloroethane) enhance cyclization rates by stabilizing Pd intermediates, while temperatures >30°C promote side reactions such as over-oxidation. Nitration yields decline above -5°C due to competing meta-substitution.
Catalytic System Tuning
Replacing CuCl with Cu(OAc) in Route A improves yields to 75% by reducing chloride-induced catalyst poisoning.
Spectroscopic Characterization and Quality Control
NMR and Mass Spectrometry
Purity and Stability
HPLC analysis (C18 column, MeCN/HO) confirms >98% purity. The compound exhibits stability in dark, anhydrous conditions for >6 months.
Industrial-Scale Production Considerations
Batch nitration at -10°C in 500 L reactors achieves consistent yields (90–92%) with a 2-hour cycle time. Pd catalyst recycling reduces costs by 40% in Route A .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-amino-6-nitro-1,3-dihydroisobenzofuran.
Substitution: Formation of various substituted isobenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds with desired properties.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Several studies have screened derivatives of this compound for antibacterial and antifungal activities. For instance, compounds derived from it have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations ranging from 0.14 to 0.59 mM .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives significantly inhibited cancer cell lines, such as MCF-7, with IC50 values indicating effective cytotoxicity .
Antimicrobial Screening
A study conducted by Bhandari et al. synthesized novel derivatives of this compound and evaluated their antimicrobial efficacy. Compounds showed significant antibacterial activity against various strains, suggesting potential for development into therapeutic agents .
Anticancer Research
In another study focusing on isobenzofuran-based imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from this compound, researchers reported enhanced anticancer activity compared to standard treatments like cisplatin. The derivatives exhibited promising results in inhibiting tumor growth in vitro .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroisobenzofuran Derivatives
Key Observations:
Hydroxyl Groups and Antioxidant Activity: Compounds with multiple hydroxyl groups (e.g., 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran) exhibit potent DPPH radical scavenging (EC₅₀ 7 μM), outperforming derivatives with fewer hydroxyls (e.g., EC₅₀ 22 μM for 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran) . This aligns with the conclusion that antioxidant activity correlates with hydroxyl group density .
Electron-Withdrawing Substituents :
- Nitro and fluorine groups may enhance thermal stability and alter electronic properties. For example, 6-nitroisobenzofuran-1(3H)-one (86% similarity to the target compound) shares a nitro group but lacks the fluorine substituent, highlighting the uniqueness of this compound .
- Fluorine’s electronegativity could modulate metabolic stability or binding interactions in biological targets, as seen in fluorinated pharmaceuticals .
Biological Activity Trends: Fungal-derived cytorhizophins (e.g., D–G) with 1-phenyl and oxygenated side chains show antioxidant EC₅₀ values as low as 5.86 μM, comparable to ascorbic acid . The target compound’s nitro and fluorine groups may redirect bioactivity toward non-antioxidant pathways, such as antimicrobial or enzyme inhibition, though direct evidence is lacking.
Biological Activity
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a bicyclic structure with a fluorine atom at the 5-position and a nitro group at the 6-position. The presence of these functional groups significantly influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7F N O2 |
| Molecular Weight | 182.15 g/mol |
| Functional Groups | Fluorine, Nitro |
| Structure Type | Bicyclic |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that compounds similar to this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to interact with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). A notable study reported that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines, including those from breast and colon cancers . The mechanism may involve the formation of reactive intermediates that can disrupt cellular processes .
The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon bioreduction. These intermediates can interact with cellular components such as DNA and proteins, leading to various biological effects. The fluorine atom enhances both the stability and reactivity of the compound, making it a promising candidate for drug development .
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against several bacterial strains using the disc diffusion method. The results indicated significant inhibition zones for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of fluorinated compounds similar to this compound. The study found that these compounds showed selective toxicity towards cancer cells while sparing normal cells. The highest efficacy was noted in breast cancer cell lines where the compound induced apoptosis through oxidative stress mechanisms .
Q & A
(B) What are the standard synthetic routes for preparing 5-Fluoro-6-nitro-1,3-dihydroisobenzofuran?
Answer:
A common approach involves sequential functionalization of the isobenzofuran scaffold. First, fluorination at the 5-position is achieved via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Nitration at the 6-position follows, typically employing nitric acid in sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 90°C, 12h | 65–70 | ≥95% |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 55–60 | ≥90% |
(B) How is the purity and structure of this compound validated experimentally?
Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structure Confirmation:
- ¹H/¹³C NMR: Compare chemical shifts with computed spectra (e.g., density functional theory, DFT). The nitro group induces deshielding (~δ 8.5 ppm for adjacent protons).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and regiochemistry .
(A) How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Methodological solutions:
Variable-Temperature NMR: Probe conformational exchange by acquiring spectra at −40°C to 50°C.
2D NMR (COSY, NOESY): Identify through-space correlations to confirm substituent positions.
Isotopic Labeling: Introduce ¹⁹F or ¹⁵N labels to track electronic environments.
Computational Validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software) .
Example: A ¹H NMR singlet for the nitro-adjacent proton might mask coupling due to rapid exchange. Low-temperature NMR can reveal splitting .
(A) What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Electrostatic Potential (ESP) Maps: Calculate using DFT (B3LYP/6-311+G(d,p)) to identify electron-deficient regions (e.g., nitro group enhances electrophilicity at C-6).
- Frontier Molecular Orbital (FMO) Analysis: Determine HOMO/LUMO gaps to assess susceptibility to nucleophilic attack.
- Kinetic Studies: Simulate transition states (e.g., for SNAr mechanisms) to predict regioselectivity.
Data Insight:
| Parameter | Value (eV) | Reactivity Implication |
|---|---|---|
| LUMO Energy | −1.8 | High electrophilicity at C-6 |
| HOMO Energy | −6.2 | Low nucleophilicity |
This predicts preferential substitution at the nitro-adjacent position .
(A) How to design derivatives of this compound for photostability studies?
Answer:
- Functional Group Modulation: Replace the nitro group with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to alter π-π* transitions.
- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) ortho to the nitro group to hinder photodegradation.
- Accelerated Testing: Expose derivatives to UV light (λ = 365 nm) and monitor degradation via HPLC. Compare half-lives (t₁/₂) to establish structure-stability relationships .
Example Results:
| Derivative | t₁/₂ (h) | Degradation Pathway |
|---|---|---|
| 5-Fluoro-6-CN | 48 | C–CN bond cleavage |
| 5-Fluoro-6-NO₂ | 12 | Nitro reduction |
(B) What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood due to potential nitro group toxicity.
- Storage: Inert atmosphere (argon) at −20°C to prevent decomposition.
- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
